

Step 1: Gather Physicochemical Properties and Initial Search for Analytical Methods

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Compound of Interest

Compound Name: 5-Bromo-2-ethoxybenzyl alcohol

CAS No.: 149489-18-9

Cat. No.: B173293

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Based on the initial search, I have gathered the following physicochemical properties for **5-Bromo-2-ethoxybenzyl alcohol**:

Physicochemical Properties of **5-Bromo-2-ethoxybenzyl alcohol**:

- CAS Number: 149489-18-9[1][2]
- Molecular Formula: C₉H₁₁BrO₂[1][2]
- Molecular Weight: 231.09 g/mol [1][2]
- Exact Mass: 229.99400[1]
- LogP: 2.34010[1]
- Polar Surface Area (PSA): 29.46 Å²[1]
- Hydrogen Bond Donors: 1[2]
- Hydrogen Bond Acceptors: 2[2]

- Rotatable Bonds: 3[2]
- SMILES: CCOC1=C(C=C(C=C1)Br)CO[1][2]
- InChI: InChI=1S/C9H11BrO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3[1]
- Melting Point: Not Available[1]
- Boiling Point: Not Available[1]
- Density: Not Available[1]
- Flash Point: Not Available[1]
- Solubility: While specific solubility data for **5-Bromo-2-ethoxybenzyl alcohol** is not readily available, the LogP value of 2.34010 suggests a balance between hydrophilicity and lipophilicity, indicating potential solubility in a range of organic solvents and limited aqueous solubility.[1] The related compound, 5-Bromo-2-hydroxybenzyl alcohol, is freely soluble in alcohol, diethyl ether, and ethyl acetate, moderately soluble in benzene and chloroform, and has low solubility in water.[3] This suggests that **5-Bromo-2-ethoxybenzyl alcohol** will likely have good solubility in common organic solvents used for chromatography.

The initial search did not yield specific application notes or detailed analytical methods for **5-Bromo-2-ethoxybenzyl alcohol** itself. However, information on related compounds like 5-Bromo-2-hydroxybenzyl alcohol and 5-bromo-2-methoxybenzyl alcohol provides a good starting point for developing analytical protocols. The presence of a bromine atom, an ethoxy group, a benzyl alcohol moiety, and an aromatic ring are key structural features that will dictate the choice of analytical methods.

I will now proceed to the next step of the original plan, which is to search for established analytical methods for the characterization of this compound and related structures, focusing on HPLC, GC, NMR, MS, and FTIR. I will then synthesize this information to create the detailed application note. Given the lack of specific methods for the target analyte, I will have to propose and justify the methodologies based on the properties of similar compounds and general principles of analytical chemistry.## Application Note: Comprehensive Characterization of **5-Bromo-2-ethoxybenzyl Alcohol**

Introduction

5-Bromo-2-ethoxybenzyl alcohol is a key intermediate in the synthesis of various pharmaceutical and research compounds.[1] Its chemical structure, featuring a brominated aromatic ring, an ethoxy group, and a primary alcohol, provides a versatile scaffold for further chemical modifications.[1] Accurate and comprehensive characterization of this compound is critical to ensure its purity, identity, and suitability for downstream applications in drug discovery and development. This application note provides a detailed guide to the analytical methodologies for the thorough characterization of **5-Bromo-2-ethoxybenzyl alcohol**, offering insights into the rationale behind method selection and providing step-by-step protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

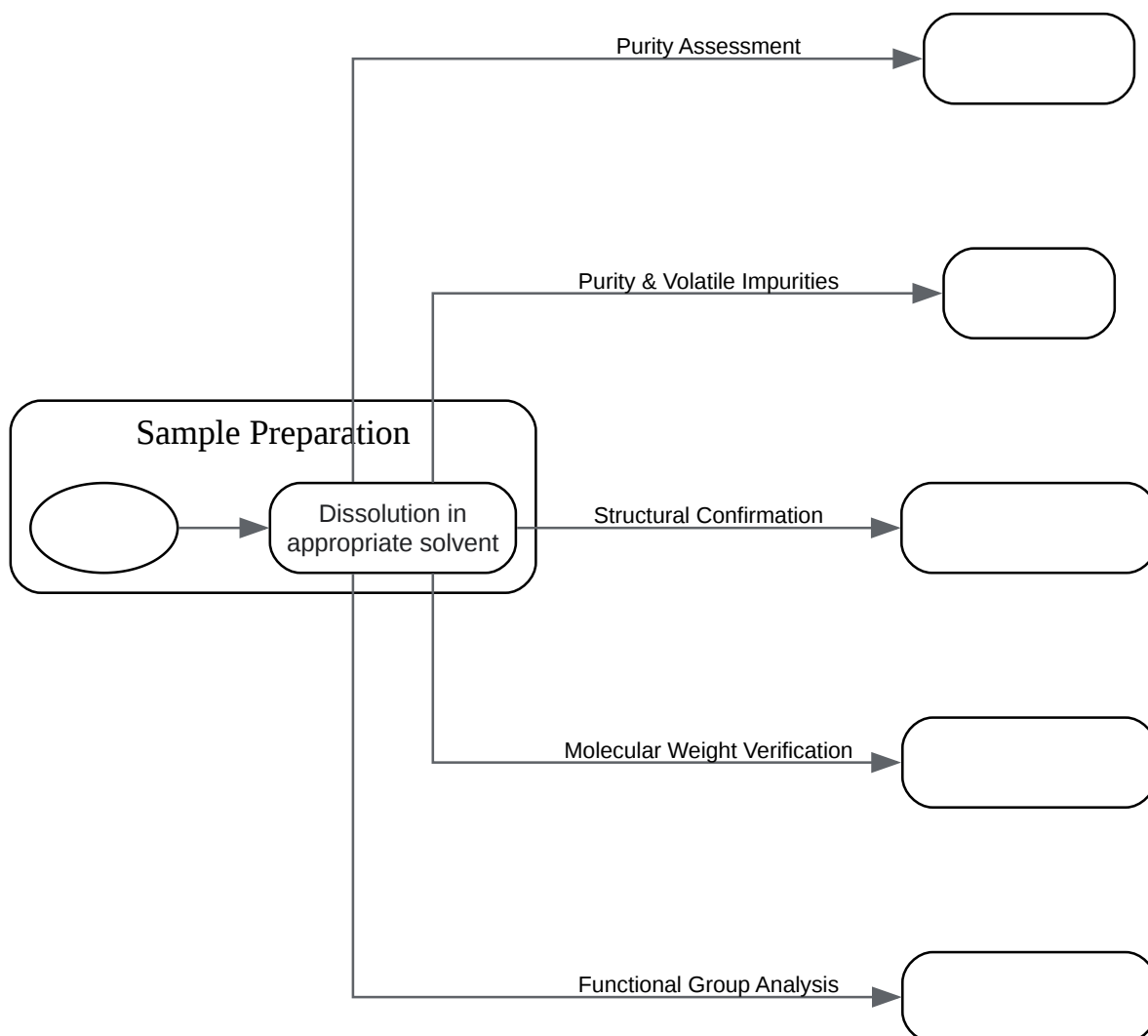
A thorough understanding of the physicochemical properties of **5-Bromo-2-ethoxybenzyl alcohol** is fundamental for the development of robust analytical methods.

Property	Value	Source
CAS Number	149489-18-9	[1][2]
Molecular Formula	C ₉ H ₁₁ BrO ₂	[1][2]
Molecular Weight	231.09 g/mol	[1][2]
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Polar Surface Area	29.46 Å ²	[1]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	3	[2]

The LogP value of 2.34 suggests a moderate lipophilicity, indicating good solubility in a range of organic solvents, which is a key consideration for sample preparation in chromatographic and spectroscopic analyses.[1]

Analytical Strategy: A Multi-Technique Approach

A single analytical technique is often insufficient for the complete characterization of a molecule. Therefore, a multi-pronged approach utilizing chromatographic and spectroscopic methods is recommended to confirm the identity, purity, and structure of **5-Bromo-2-ethoxybenzyl alcohol**.



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Caption: Overall analytical workflow for the characterization of **5-Bromo-2-ethoxybenzyl alcohol**.

Chromatographic Analysis for Purity Determination

Chromatographic techniques are essential for separating **5-Bromo-2-ethoxybenzyl alcohol** from potential impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Photodiode Array (PDA) detection is the workhorse for purity analysis of non-volatile and thermally stable organic molecules. The presence of a chromophore (the substituted benzene ring) in **5-Bromo-2-ethoxybenzyl alcohol** makes it amenable to UV detection.

Rationale for Method Design:

- **Reversed-Phase Chromatography:** The moderate lipophilicity (LogP ~2.34) of the analyte makes reversed-phase chromatography, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase, the ideal choice for good retention and separation.
- **Mobile Phase Selection:** A mixture of acetonitrile or methanol with water is a common starting point. The organic modifier content can be optimized to achieve a suitable retention time and resolution from impurities. A gradient elution is often preferred to resolve both early and late-eluting impurities.
- **Wavelength Selection:** The UV spectrum of the analyte should be acquired to determine the wavelength of maximum absorbance (λ_{max}) for optimal sensitivity.

Protocol: HPLC-UV/PDA Analysis

- **Sample Preparation:** Accurately weigh and dissolve 1 mg of **5-Bromo-2-ethoxybenzyl alcohol** in 1 mL of acetonitrile or methanol.
- **Instrumentation:**
 - **HPLC System:** A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV/PDA detector.
 - **Column:** C18, 4.6 x 150 mm, 5 μm particle size.
 - **Mobile Phase A:** Water (HPLC grade)

- Mobile Phase B: Acetonitrile (HPLC grade)
- Gradient: 50-95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: UV at 220 nm and 254 nm, or PDA scan from 200-400 nm.
- Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds. Given that benzyl alcohol is volatile, GC can be employed for the analysis of **5-Bromo-2-ethoxybenzyl alcohol**, particularly for assessing the presence of volatile impurities.[4]

Rationale for Method Design:

- Injector and Detector: A split/splitless injector is suitable for this analysis. Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds, while Mass Spectrometry (MS) can be used for identification of unknown impurities.
- Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for separating aromatic compounds.

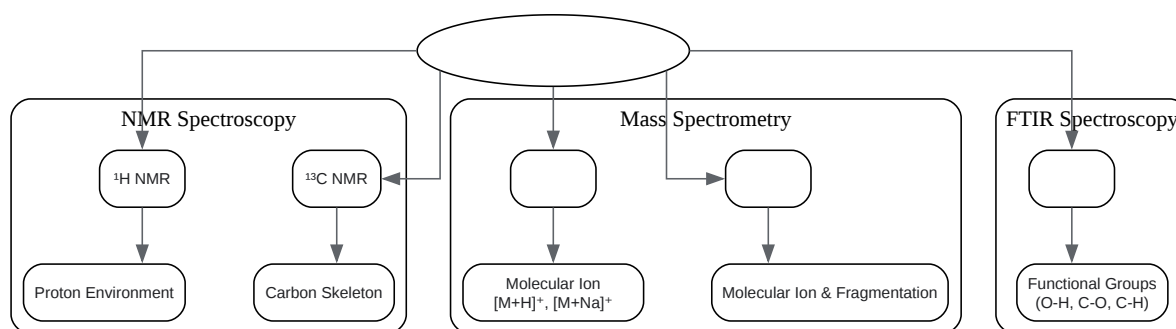
Protocol: GC-FID/MS Analysis

- Sample Preparation: Prepare a 1 mg/mL solution of **5-Bromo-2-ethoxybenzyl alcohol** in a suitable solvent such as dichloromethane or ethyl acetate.
- Instrumentation:

- GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and/or a mass spectrometer (MS).
- Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 250 °C
- Oven Program: 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
- Detector Temperature (FID): 300 °C
- MS Transfer Line Temperature: 280 °C
- MS Ion Source Temperature: 230 °C
- MS Scan Range: 40-450 m/z.
- Data Analysis: Purity is assessed by the area percentage of the main peak. The mass spectrum can be used to confirm the identity of the peak and to identify any co-eluting impurities.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of **5-Bromo-2-ethoxybenzyl alcohol**.



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Caption: Spectroscopic techniques for the structural elucidation of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. Both ^1H and ^{13}C NMR should be performed.

Expected ^1H NMR Spectral Features:

- Aromatic Protons: Three protons in the aromatic region (typically 6.5-8.0 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
- Benzylic Protons: A singlet or a doublet (if coupled to the hydroxyl proton) corresponding to the two $-\text{CH}_2\text{OH}$ protons.
- Ethoxy Protons: A quartet for the $-\text{OCH}_2-$ protons and a triplet for the $-\text{CH}_3$ protons.
- Hydroxyl Proton: A broad singlet for the $-\text{OH}$ proton, which may be exchangeable with D_2O .

Expected ^{13}C NMR Spectral Features:

- Aromatic Carbons: Six distinct signals in the aromatic region (typically 110-160 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.

- Benzylic Carbon: A signal for the -CH₂OH carbon.
- Ethoxy Carbons: Two signals for the -OCH₂- and -CH₃ carbons.

Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete assignment.
- Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and DEPT experiments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Rationale for Technique Selection:

- Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, which will likely produce protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺).
- Electron Ionization (EI) (in GC-MS): A hard ionization technique that causes fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural confirmation and library matching.

Expected Mass Spectral Features:

- Molecular Ion: A characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peaks will be observed at m/z values corresponding to the molecular weight of the two isotopic forms. For

a related compound, 5-bromo-2-methoxybenzyl alcohol, the predicted m/z for the $[M+H]^+$ adduct is 216.98587.[5]

Protocol: ESI-MS Analysis

- **Sample Preparation:** Prepare a dilute solution (e.g., 10-100 $\mu\text{g/mL}$) of the sample in a solvent compatible with ESI, such as methanol or acetonitrile.
- **Instrumentation:** A mass spectrometer equipped with an ESI source, typically coupled to an HPLC system.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode.
- **Data Analysis:** Identify the molecular ion peaks and confirm that the isotopic pattern matches that expected for a monobrominated compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected FTIR Spectral Features:

- **O-H Stretch:** A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the hydroxyl group.
- **C-H Stretch (aromatic and aliphatic):** Absorption bands in the regions of $3000\text{-}3100\text{ cm}^{-1}$ and $2850\text{-}3000\text{ cm}^{-1}$, respectively.
- **C=C Stretch (aromatic):** Absorption bands in the region of $1450\text{-}1600\text{ cm}^{-1}$.
- **C-O Stretch:** Absorption bands in the region of $1000\text{-}1300\text{ cm}^{-1}$ for the alcohol and ether linkages.
- **C-Br Stretch:** An absorption band in the lower frequency region (typically $500\text{-}700\text{ cm}^{-1}$).

Protocol: FTIR Analysis

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A standard FTIR spectrometer.
- **Data Acquisition:** Acquire the spectrum over the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

The comprehensive characterization of **5-Bromo-2-ethoxybenzyl alcohol** requires a combination of chromatographic and spectroscopic techniques. HPLC and GC are essential for determining the purity of the compound, while NMR, MS, and FTIR provide detailed structural information that confirms its identity. The protocols and rationales provided in this application note offer a robust framework for the reliable and accurate analysis of this important chemical intermediate, ensuring its quality and suitability for research and development applications.

References

- 5-bromo-2-methoxybenzyl alcohol (C₈H₉BrO₂) - PubChemLite. (n.d.). Retrieved October 26, 2023, from [\[Link\]](#)
- Benzyl alcohol - Wikipedia. (2023, October 19). In Wikipedia. Retrieved October 26, 2023, from [\[Link\]](#)

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Sources

- [1. 5-Bromo-2-ethoxybenzyl alcohol \(149489-18-9\) for sale \[vulcanchem.com\]](#)
- [2. chemscene.com \[chemscene.com\]](#)

- [3. 5-溴-2-羟基苯甲醇 ≥98% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [4. Benzyl alcohol - Wikipedia \[en.wikipedia.org\]](#)
- [5. PubChemLite - 5-bromo-2-methoxybenzyl alcohol \(C8H9BrO2\) \[pubchemlite.lcsb.uni.lu\]](#)
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